(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

Description

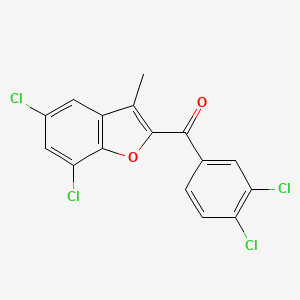

The compound “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone” is a halogen-rich benzofuran derivative with a methanone bridge connecting a 5,7-dichloro-3-methylbenzofuran moiety to a 3,4-dichlorophenyl group. The benzofuran core is substituted with chlorine atoms at positions 5 and 7, a methyl group at position 3, and a dichlorinated phenyl ring at the ketone position. Based on its molecular formula (C₁₆H₈Cl₄O₂), it has a theoretical molecular weight of 344.5 g/mol.

Properties

IUPAC Name |

(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl4O2/c1-7-10-5-9(17)6-13(20)16(10)22-15(7)14(21)8-2-3-11(18)12(19)4-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKHWASSUKCLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone, also known as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antiproliferative, and apoptotic effects based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- IUPAC Name : (4-chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone

- Molecular Formula : C16H8Cl4O2

- CAS Number : 2768991

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit varying degrees of antimicrobial activity. For instance, one study reported that certain derivatives showed moderate antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL . The specific activity of this compound against various bacterial strains is still under investigation.

Antiproliferative Effects

The antiproliferative activity of this compound was evaluated using human cancer cell lines. A study indicated that the compound exhibited significant antiproliferative effects against K562 leukemia cells. The results showed a reduction in cell viability and total cell number after treatment with the compound over a 72-hour period . Specifically, it was noted that:

| Compound | Cell Viability Reduction (%) | Total Cell Number Change (%) |

|---|---|---|

| This compound | 26% | 13% |

These findings suggest that the compound may induce cell cycle arrest or apoptosis in cancer cells.

Apoptotic Mechanisms

The mechanism by which this compound induces apoptosis was further explored. The study utilized flow cytometry to assess early apoptotic markers such as phosphatidylserine exposure. Results indicated a time-dependent increase in reactive oxygen species (ROS) levels and caspase activation, particularly caspases 3 and 7, which are critical mediators of apoptosis . The activation levels were significantly higher after 48 hours of exposure:

| Time (hours) | Caspase Activity Increase (%) |

|---|---|

| 12 | 26% |

| 48 | 231% |

These findings indicate that the compound may trigger apoptosis through mitochondrial pathways by increasing ROS levels.

Case Studies

A notable case study involved the evaluation of several benzofuran derivatives for their anticancer properties. Among them, this compound was highlighted for its promising activity against K562 cells. The study concluded that structural modifications significantly influence biological activity and that further optimization could enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical properties of the target compound and three related analogs from the evidence:

Key Comparative Insights:

Halogenation Effects :

- The target compound’s four chlorine atoms contrast with the three Cl atoms in its benzofuran analog , likely increasing its lipophilicity and thermal stability. Bromine in the dibromofuran compound further elevates molecular weight (376 g/mol) but may reduce solubility compared to chlorinated analogs.

Functional Group Diversity: The dibromofuran compound features hydroxyl and methoxy groups, enabling hydrogen bonding and improved aqueous solubility.

The benzofuran-based compounds (target and ) prioritize halogen-driven hydrophobicity, which may favor membrane permeability in drug design.

Synthetic Considerations :

Q & A

Q. What are the recommended synthetic routes for (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone?

Methodological Answer: The synthesis of benzofuran-derived methanones typically involves Friedel-Crafts acylation or Suzuki coupling for aryl-aryl bond formation. For example:

- Step 1: Prepare the benzofuran core via cyclization of substituted phenols with α-haloketones under basic conditions (e.g., NaH/THF) .

- Step 2: Introduce chloro and methyl substituents using halogenation (e.g., Cl₂/SOCl₂) and alkylation agents.

- Step 3: Couple the benzofuran moiety to the dichlorophenyl group via a ketone linkage using AlCl₃-catalyzed acylation in anhydrous dichloromethane .

Key Considerations: Optimize reaction temperature (0–25°C) and stoichiometry to minimize side products. Purify intermediates via column chromatography (silica gel, hexane/EtOAc).

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

Methodological Answer: Use a combination of techniques:

- NMR Spectroscopy: Compare observed chemical shifts to analogous compounds. For example:

- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) using high-resolution ESI-MS. Expect isotopic patterns consistent with four chlorine atoms (e.g., [M+2]⁺ and [M+4]⁺ peaks) .

- HPLC-PDA: Assess purity (>98%) using a C18 column (methanol/water gradient) and UV detection at 254 nm .

Q. What are the key considerations for ensuring compound stability during storage and handling?

Methodological Answer:

- Storage: Store at −18°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Use silanized glassware to minimize adsorption losses .

- Handling: Avoid prolonged exposure to moisture. Prepare fresh solutions in anhydrous DMSO or THF for biological assays.

- Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents in this compound?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modified chloro/methyl groups (e.g., 5-Cl → 5-F or 3-CH₃ → 3-CF₃) to assess electronic and steric effects.

- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake). For example, replace the dichlorophenyl group with a fluorophenyl moiety to study halogen bonding .

- Data Analysis: Use multivariate regression to correlate substituent parameters (Hammett σ, logP) with activity. Cross-validate with computational docking (e.g., AutoDock Vina) .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon is electrophilic, while chlorinated aryl rings are electron-deficient .

- Solvent Effects: Simulate solvation (e.g., PCM model) in DMSO or water to predict solubility and degradation pathways .

Q. How can contradictory analytical data (e.g., NMR vs. MS) be resolved to confirm the compound's structure?

Methodological Answer:

- Cross-Validation: Re-run NMR in deuterated DMSO or CDCl₃ to check solvent-induced shifts. Compare MS/MS fragmentation patterns with predicted pathways (e.g., loss of Cl⁻ or CO groups) .

- Alternative Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate aromatic protons with their respective carbons, clarifying substitution patterns .

- Elemental Analysis: Confirm empirical formula (C₁₆H₈Cl₄O₂) via combustion analysis. Deviations >0.3% indicate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.